molecular formula C9H15NO3 B13219144 Methyl 4-formyl-1-methylpiperidine-4-carboxylate

Methyl 4-formyl-1-methylpiperidine-4-carboxylate

Cat. No.: B13219144
M. Wt: 185.22 g/mol
InChI Key: OJSPVHDKDGRPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-formyl-1-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-1-methylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with formylating agents. One common method is the formylation of 1-methylpiperidine-4-carboxylate using formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 4-carboxy-1-methylpiperidine-4-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-1-methylpiperidine-4-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-1-methylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The exact pathways and targets depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-4-phenylpiperidine-4-carboxylate: A similar compound with a phenyl group instead of a formyl group.

    Methyl 4-phenylpiperidine-4-carboxylate hydrochloride: Another derivative with a phenyl group and hydrochloride salt.

Uniqueness

Methyl 4-formyl-1-methylpiperidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential applications compared to its phenyl-substituted counterparts. The formyl group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 4-formyl-1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C9H15NO3/c1-10-5-3-9(7-11,4-6-10)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

OJSPVHDKDGRPRL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.